3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid
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Overview
Description
3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid is a boronic acid derivative with the molecular formula C15H21BO2. This compound is notable for its unique structure, which includes a naphthalene core substituted with multiple methyl groups and a boronic acid functional group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid typically involves the reaction of a suitable naphthalene derivative with a boron-containing reagent. One common method is the reaction of 3,5,5,8,8-pentamethyl-5,8-dihydronaphthalene with boronic acid under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Scientific Research Applications
3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool in biochemical studies.
Medicine: Research into boron-containing compounds has shown potential in developing new therapeutic agents.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with a palladium catalyst to form a carbon-carbon bond. The molecular targets and pathways involved vary depending on the specific reaction or application .
Comparison with Similar Compounds
Similar Compounds
- 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ylboronic acid
- 2,4,5-Trimethylphenylboronic acid
Uniqueness
3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid is unique due to its specific substitution pattern on the naphthalene core and the presence of multiple methyl groups. This structure imparts distinct chemical properties, making it particularly useful in specific synthetic applications .
Properties
CAS No. |
364626-82-4 |
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Molecular Formula |
C15H21BO2 |
Molecular Weight |
244.14 g/mol |
IUPAC Name |
(3,5,5,8,8-pentamethylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C15H21BO2/c1-10-8-11-12(9-13(10)16(17)18)15(4,5)7-6-14(11,2)3/h6-9,17-18H,1-5H3 |
InChI Key |
HIVIWKOJHLNQSQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1C)C(C=CC2(C)C)(C)C)(O)O |
Origin of Product |
United States |
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